molecular formula C18H13FN4O3S B2560498 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 450343-00-7

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No. B2560498
CAS RN: 450343-00-7
M. Wt: 384.39
InChI Key: UCVYVQYZKYKVLW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyrazole ring, which is a type of aromatic heterocycle . Pyrazoles are known for their broad range of chemical and biological properties and are found in many commercially available drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as imidazole derivatives, have been synthesized using various methods . For instance, imidazole was first synthesized using glyoxal and ammonia .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The presence of the fluorophenyl group may enhance its ability to interact with bacterial enzymes and inhibit their function, leading to antibacterial effects .

Antifungal Properties

Similar to its antibacterial applications, the compound’s structure suggests it could be effective against fungal infections. The thieno[3,4-c]pyrazole moiety might disrupt fungal cell wall synthesis or function .

Anti-inflammatory Uses

The compound’s nitrobenzamide part can be structurally optimized to target specific inflammatory pathways, potentially leading to new anti-inflammatory medications .

Anticancer Research

Fluorinated compounds like this one are often explored for their anticancer properties. They can be designed to interfere with cancer cell metabolism or to be used as prodrugs that are activated in the tumor microenvironment .

Enzyme Inhibition

The compound could serve as a lead structure for the development of new enzyme inhibitors. Its molecular framework allows for interactions with enzyme active sites, which could be exploited to treat various diseases .

Drug Design and Development

Due to its unique properties, such as high electronegativity and the ability to influence membrane permeability, this compound is valuable in the design and development of new drugs. It can be modified to enhance pharmacokinetic properties for better drug efficacy .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c19-11-5-7-12(8-6-11)22-17(14-9-27-10-15(14)21-22)20-18(24)13-3-1-2-4-16(13)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVYVQYZKYKVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

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